

Investigating the chemical structure and properties of Imeglimin hydrochloride

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An In-depth Technical Guide to Imeglimin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imeglimin hydrochloride is a first-in-class oral antihyperglycemic agent belonging to the glimin class of drugs.[1] It is approved for the treatment of type 2 diabetes (T2D) in Japan and is under investigation in other regions.[2][3] Imeglimin's unique mechanism of action, which targets mitochondrial bioenergetics, distinguishes it from other existing classes of antidiabetic drugs.[4][5] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to **Imeglimin hydrochloride**.

Chemical Structure and Properties

Imeglimin is a tetrahydrotriazine-containing compound.[1] The hydrochloride salt enhances its stability and suitability for oral administration.

Chemical Name: (4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride[6][7]

Synonyms: EMD 387008 hydrochloride, PXL 008, RVT-1501 hydrochloride[8][9]



Chemical Structure:

Caption: Chemical structure of Imeglimin hydrochloride.

Physicochemical Properties

| Property | - Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C6H14CIN5 | [6][7] |
| Molecular Weight | 191.66 g/mol | [7][8] |
| Appearance | White to beige powder | |
| Melting Point | Approximately 232–234 °C | [10] |
| Solubility | H2O: 2 mg/mL, clear | |
| рКа | Not available | _ |
| LogP | Not available | |
| Stability | Stable within a pH range of 4.5 to 7.4. Degradation increases in more acidic (pH < 4.5) or basic (pH > 7.4) conditions. Stable when stored at 2°C to 8°C for up to 12 months. | [10] |

Mechanism of Action

Imeglimin exhibits a novel dual mechanism of action that addresses two core pathophysiological defects in T2D: impaired insulin secretion and decreased insulin sensitivity. [5][11][12] The underlying mechanism involves the modulation of mitochondrial function.[5][11]

Effects on Pancreatic β-Cells

In pancreatic β -cells, Imeglimin amplifies glucose-stimulated insulin secretion (GSIS).[5][11] This is achieved through several mitochondrial-level actions:

 Rebalancing Respiratory Chain Activity: Imeglimin partially inhibits Complex I and corrects deficient Complex III activity in the electron transport chain.[5][11]



- Reducing Oxidative Stress: By modulating electron flow, it reduces the production of reactive oxygen species (ROS), thereby protecting β-cells from oxidative stress-induced damage and apoptosis.[5][9][13]
- Increasing NAD+ Levels: Imeglimin induces the synthesis of nicotinamide adenine dinucleotide (NAD+) via the salvage pathway.[5][11] NAD+ is a crucial cofactor for cellular energy metabolism and its metabolites are involved in calcium mobilization, a key step in insulin granule exocytosis.[5][14]
- Preventing Mitochondrial Permeability Transition Pore (mPTP) Opening: This action helps to prevent cell death.[5][11]

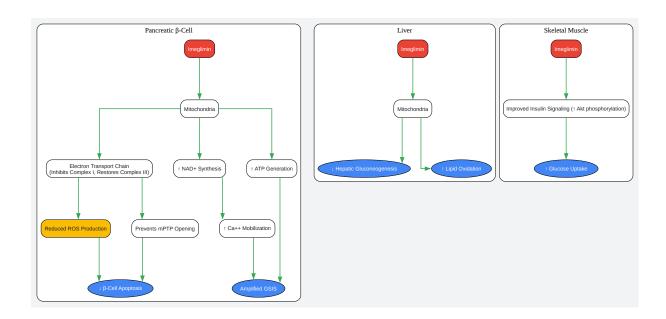
Effects on Liver and Skeletal Muscle

Imeglimin improves insulin sensitivity in peripheral tissues like the liver and skeletal muscle.[2] [5]

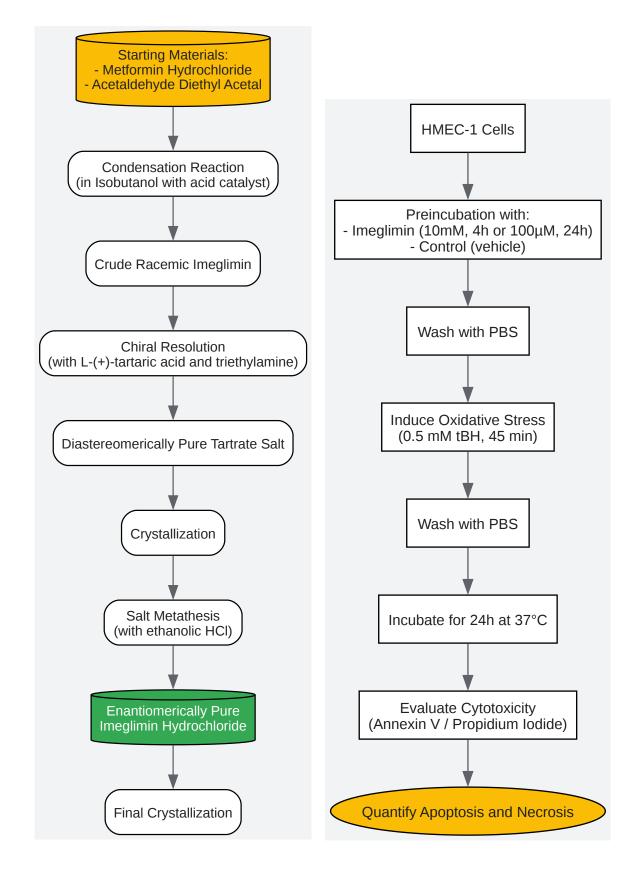
- Liver: It inhibits hepatic gluconeogenesis, reducing excessive glucose production by the liver. [2][5] It also appears to favor lipid oxidation.[8]
- Skeletal Muscle: Imeglimin increases glucose uptake in skeletal muscle cells.[2][5] Some
 evidence suggests this may involve the phosphorylation of Akt (protein kinase B), a key
 component of the insulin signaling pathway.[2]

The following diagram illustrates the proposed signaling pathway of Imeglimin.









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